molecular formula C17H18O4 B1249946 Phoyunbene D

Phoyunbene D

Cat. No.: B1249946
M. Wt: 286.32 g/mol
InChI Key: JTNSCGPJCOQOIF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoyunbene D is a high-purity stilbene analog and a derivative of resveratrol, offered for research use only. Based on studies of its structural analog, Phoyunbene B, this compound class is investigated for its potent biological activities in cancer research . Research on similar compounds indicates potential mechanisms of action that include the induction of G2/M phase cell cycle arrest in cancer cells, which is associated with the up-regulation of proteins like Cyclin B1 . Furthermore, these analogs may promote apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins, characterized by a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax . In vitro studies on related phenols also suggest potential inhibitory effects on the invasion and migration of metastatic cancer cells . This compound is provided to the scientific community to further explore these mechanisms and its potential research applications. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-5-methoxyphenol

InChI

InChI=1S/C17H18O4/c1-19-15-10-12(9-14(18)11-15)7-8-13-5-4-6-16(20-2)17(13)21-3/h4-11,18H,1-3H3/b8-7+

InChI Key

JTNSCGPJCOQOIF-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=CC(=CC(=C2)OC)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=CC(=CC(=C2)OC)O

Origin of Product

United States

Advanced Isolation and Derivation of Phoyunbene D

Methodological Approaches for Phoyunbene D Isolation from Complex Biological Matrices

The isolation of this compound from its natural source, the orchid Pholidota yunnanensis, involves sophisticated extraction and separation techniques to isolate the compound from a complex mixture of other phytochemicals. researchgate.net

Advanced Chromatographic Separation Techniques Applied to this compound (e.g., preparative HPLC, UPLC)

Advanced chromatographic techniques are indispensable for the purification of this compound from crude plant extracts. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods that separate compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. nih.govresearchgate.net

Preparative HPLC is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. rotachrom.com This technique is crucial for obtaining sufficient amounts of this compound for structural elucidation and further studies. The selection of the appropriate stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation. mdpi.com

UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC due to the use of smaller particle size columns (sub-2 µm). cas.cz This allows for more efficient separation of complex mixtures and can be particularly advantageous when dealing with the intricate phytochemical profile of plant extracts containing this compound. semanticscholar.org

The general workflow for chromatographic separation involves:

Extraction: The initial step involves extracting the compounds from the plant material using a suitable solvent.

Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like column chromatography to separate compounds into groups based on polarity. researchgate.net

Purification: The targeted fractions are then subjected to preparative HPLC or UPLC for the final isolation of the pure compound. nih.govmdpi.com

Table 1: Comparison of Advanced Chromatographic Techniques

Feature Preparative HPLC UPLC
Primary Goal Purification of large quantities of a compound High-resolution analysis and separation
Particle Size of Stationary Phase Larger (e.g., 5-10 µm) Smaller (sub-2 µm)
Operating Pressure High Very High
Speed Slower Faster
Resolution Good Excellent
Sample Throughput High (in terms of mass) High (in terms of number of samples)

Non-Traditional Extraction Methods for this compound Isolation (e.g., supercritical fluid extraction)

While traditional extraction methods like maceration and Soxhlet extraction are still in use, non-traditional methods offer several advantages, including reduced solvent consumption, shorter extraction times, and improved efficiency. nih.govscielo.br

Supercritical Fluid Extraction (SFE) is a notable non-traditional technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govtsijournals.com A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. up.pt By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of specific compounds. nih.gov

Advantages of SFE for Natural Product Isolation:

Selectivity: The solvent strength can be tuned by changing pressure and temperature. scirp.org

Mild Operating Conditions: Extractions can be performed at relatively low temperatures, which is beneficial for thermally labile compounds.

"Green" Solvent: Supercritical CO₂ is non-toxic, non-flammable, and readily available. tsijournals.com The solvent can be easily removed from the extract by simply reducing the pressure, leaving no solvent residue. tsijournals.com

Faster Extraction: The low viscosity and high diffusivity of supercritical fluids allow for faster extraction times compared to traditional methods. tsijournals.com

For the isolation of moderately polar compounds like this compound, a co-solvent such as ethanol (B145695) or methanol (B129727) may be added to the supercritical CO₂ to increase its polarity and solvating power. scirp.org

Table 2: Overview of Supercritical Fluid Extraction Parameters

Parameter Description Impact on Extraction
Pressure Affects the density and solvating power of the supercritical fluid. Higher pressure generally increases solvent density and solvating power. scirp.org
Temperature Influences both solvent density and solute vapor pressure. The effect can be complex, as increasing temperature can decrease solvent density but increase solute vapor pressure. scirp.org
Co-solvent A small amount of a polar solvent added to the supercritical fluid. Increases the polarity of the supercritical fluid, enhancing the extraction of polar compounds. scirp.org
Flow Rate The rate at which the supercritical fluid passes through the sample matrix. Affects the contact time between the solvent and the sample.

Semisynthetic and Total Synthetic Strategies for this compound and its Precursors

The chemical synthesis of this compound is essential for confirming its structure and providing a reliable source of the compound for further research, independent of its natural availability. Both semisynthesis and total synthesis approaches have been explored. wikipedia.orgscripps.edu

Enantioselective Total Synthesis of this compound

Enantioselective total synthesis aims to produce a specific enantiomer of a chiral molecule. nih.govnih.gov While this compound itself is not chiral, the principles of enantioselective synthesis are crucial when dealing with its precursors or related complex natural products that may possess chiral centers. The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. fiveable.menumberanalytics.com A reported total synthesis of this compound started from 3,5-dihydroxybenzaldehyde. vulcanchem.com

Convergent and Divergent Synthetic Routes to this compound Scaffolds

Synthetic strategies can be broadly categorized as convergent or divergent.

Convergent Synthesis: This approach involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. nih.gov This strategy is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. The synthesis of this compound has been approached using a convergent strategy, where key fragments are prepared separately and then joined. vulcanchem.com

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. While not the primary approach for this compound itself, this strategy is valuable for producing analogues for structure-activity relationship studies.

A key reaction employed in the synthesis of the stilbene (B7821643) scaffold of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. vulcanchem.com This reaction is known for its high stereoselectivity in forming carbon-carbon double bonds, making it well-suited for constructing the trans-stilbene (B89595) core of this compound. vulcanchem.com The retrosynthetic analysis involved disconnecting the central double bond, leading back to a phosphonate (B1237965) and an aldehyde intermediate. vulcanchem.com

Key Stereochemical Control in this compound Synthesis

Stereochemical control is the ability to selectively produce a desired stereoisomer. fiveable.me In the context of this compound synthesis, the primary stereochemical challenge is controlling the geometry of the central carbon-carbon double bond to ensure the formation of the desired trans (E) isomer. The Horner-Wadsworth-Emmons reaction is highly effective in achieving this, typically favoring the formation of the thermodynamically more stable E-alkene. vulcanchem.com The choice of reagents, reaction conditions, and the structure of the substrates all play a role in maximizing the stereoselectivity of this key step. numberanalytics.com

Derivatization and Chemical Modification of this compound

The chemical modification of this compound, scientifically known as trans-3-hydroxy-2',3',5-trimethoxystilbene, is a focal point for synthetic chemists aiming to explore its structure-activity relationships. The foundational structure of this compound, featuring a stilbene core with distinct hydroxyl and methoxyl substitutions, presents unique opportunities and challenges for derivatization. vulcanchem.com The presence of a single hydroxyl group and multiple methoxy (B1213986) groups on the two aromatic rings allows for targeted chemical alterations.

Regioselective Functionalization of this compound

Regioselective functionalization involves the modification of a specific position on a molecule. In the case of this compound, the primary site for such reactions is the phenolic hydroxyl group at the C-3 position. This hydroxyl group can be selectively targeted for various chemical transformations.

One common approach to functionalizing phenols is through etherification or esterification . These reactions can be directed specifically to the hydroxyl group without affecting the more stable methoxy groups. For instance, the hydroxyl group can react with alkyl halides or acyl chlorides in the presence of a base to form the corresponding ethers or esters. The choice of reagents and reaction conditions is critical to ensure that the reaction occurs exclusively at the desired position.

General strategies for regioselective functionalization of similar polyhydroxylated and polymethoxylated stilbenes often involve the use of protecting groups. For example, the hydroxyl group could be temporarily protected to allow for modifications at other less reactive sites on the aromatic rings. Subsequent deprotection would then yield the functionalized this compound derivative.

Synthesis of this compound Analogs with Modified Core Structures

The synthesis of analogs of this compound with modified core structures involves altering the fundamental stilbene scaffold. This can include changes to the double bond or modifications to the aromatic rings themselves.

The central carbon-carbon double bond of the stilbene core is a key feature that can be modified. For instance, hydrogenation of the double bond would yield a bibenzyl analog. The stereochemistry of the double bond can also be altered, although this compound is naturally found as the trans-isomer.

Modification of the aromatic rings can lead to a diverse range of analogs. This could involve the introduction of different substituents, such as halogens, nitro groups, or additional hydroxyl or alkyl groups. The synthesis of such analogs would typically start from different substituted benzaldehydes and benzylphosphonates, which are the key building blocks in the Horner-Wadsworth-Emmons (HWE) reaction used for the synthesis of stilbenoids. vulcanchem.com For example, by using a differently substituted aldehyde in the HWE reaction with the phosphonate derived from the 3-hydroxy-5-methoxybenzyl portion of this compound, one could generate a variety of analogs with a modified B-ring.

While the total synthesis of this compound has been described, starting from 3,5-dihydroxybenzaldehyde, specific research detailing the synthesis of a wide array of analogs with modified core structures is limited. vulcanchem.com However, the synthetic strategies developed for other stilbenoids, such as resveratrol (B1683913) and combretastatin, provide a roadmap for how such analogs of this compound could be created. These strategies often employ cross-coupling reactions like the Suzuki, Heck, or Stille reactions to construct the stilbene core from appropriately functionalized aromatic precursors.

Development of this compound Prodrugs (Focus on chemical design, excluding dosage/administration)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The chemical design of prodrugs for this compound would primarily focus on masking the phenolic hydroxyl group to modify its physicochemical properties, such as solubility or stability.

The most common approach for designing a prodrug for a phenolic compound is to form an ester linkage . The hydroxyl group of this compound can be esterified with various promoieties, such as carboxylic acids, amino acids, or phosphates. These ester prodrugs are designed to be stable until they reach a specific biological environment where they are cleaved by enzymes, like esterases, to release the active this compound.

For instance, creating a phosphate (B84403) ester prodrug would involve reacting this compound with a phosphorylating agent. The resulting phosphate ester would significantly increase the aqueous solubility of the compound. This approach is often used to develop formulations for intravenous administration.

Another strategy could involve the synthesis of glycoside prodrugs , where a sugar molecule is attached to the hydroxyl group. These glycosides can be designed to be substrates for specific glycosidase enzymes that may be overexpressed in certain tissues, leading to targeted drug release.

The selection of the promoiety is a critical aspect of prodrug design. The ideal promoiety should be non-toxic, and its cleavage should result in the formation of benign byproducts. The rate of cleavage is another important consideration, as it determines the release profile of the active drug. While the concept of prodrug design is well-established, specific studies on the development and chemical design of this compound prodrugs are not extensively documented in the available scientific literature.

Elucidation of Phoyunbene D S Structural Complexity

X-ray Crystallography and Electron Diffraction Studies of Phoyunbene D

While spectroscopic methods provide evidence for chemical connectivity, diffraction techniques offer the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure of a crystalline material. The technique involves directing a beam of X-rays onto a highly ordered single crystal. The resulting diffraction pattern of spots can be mathematically decoded to generate a 3D electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles with unparalleled accuracy. acs.org

For this compound, an SCXRD analysis would provide the ultimate confirmation of its planar structure and the trans geometry of the stilbene (B7821643) core. Although no public crystal structure data for this compound is currently available in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this method remains the most definitive for structural proof. vulcanchem.com

Co-Crystals: Pharmaceutical co-crystals are crystalline solids composed of an active pharmaceutical ingredient (API) and a neutral co-former molecule within the same crystal lattice. Co-crystallization is a strategy used to improve the physicochemical properties of a compound, such as solubility, stability, and melting point, without altering its chemical structure. This compound could potentially be co-crystallized with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides). SCXRD would be the essential tool to confirm the formation of a true co-crystal and to fully characterize the hydrogen bonding and other non-covalent interactions between this compound and the co-former.

Growing single crystals of sufficient size and quality for SCXRD can be a significant challenge. Micro-Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy technique that can determine high-resolution atomic structures from nanocrystals, which are a billionth the size of those required for conventional X-ray methods.

This technique is particularly valuable for:

Scarce Material: When a natural product like this compound is isolated in very small quantities.

Poor Crystallization: If this compound is reluctant to form large single crystals.

Polymorphism: Investigating polymorphs, which are different crystalline forms of the same compound. Polymorphs can have different physical properties, and MicroED allows for their individual structural determination even from a mixed powder.

The MicroED workflow involves collecting electron diffraction data from a continuously rotating nanocrystal, which can then be processed using established crystallographic software to solve the atomic structure. This makes it a powerful alternative for obtaining the definitive solid-state structure of this compound or its potential polymorphs.

through Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Information regarding the specific application of vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, for the detailed conformational analysis of this compound is not available in the current body of scientific literature based on the conducted search.

This compound is a stilbenoid compound that has been isolated from the orchid Pholidota yunnanensis. vulcanchem.comnih.gov Its chemical structure was primarily elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. vulcanchem.comnih.gov While infrared (IR) spectroscopy was mentioned as part of the general characterization process for a group of newly isolated stilbenoids including this compound, a detailed analysis of the spectra for conformational purposes has not been published. nih.govamanote.com

General Principles of Vibrational Spectroscopy for Conformational Analysis:

Vibrational spectroscopy is a powerful non-destructive analytical method used to probe the molecular structure of compounds. rsc.orgnih.gov

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.govacs.org The frequencies of these vibrations are specific to the types of bonds (e.g., C=C, C-O, O-H) and their environment. acs.org Changes in the three-dimensional arrangement of atoms (conformation) can influence the vibrational frequencies and intensities of these absorption bands, providing insights into the molecule's structure. nih.gov

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). nih.gov The scattered light has a different frequency, and this frequency shift corresponds to the vibrational modes of the molecule. nih.govbeilstein-journals.org A molecular vibration is Raman-active if it causes a change in the molecule's polarizability. rsc.org Like FT-IR, Raman spectroscopy provides a unique "fingerprint" of a molecule and can be used to distinguish between different conformers (spatial arrangements of atoms). a2bchem.com

Conformational Analysis:

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.ch These different arrangements, known as conformers or rotamers, can have different energy levels and stabilities. For complex molecules like this compound, which has multiple rotatable single bonds connecting its aromatic rings, a variety of conformations are possible.

In the absence of specific studies on this compound, it is not possible to provide detailed research findings or data tables relating its vibrational spectra to specific conformational states. Such an analysis would typically involve:

Recording the FT-IR and Raman spectra of this compound.

Assigning the observed vibrational bands to specific functional groups and types of vibrations (e.g., stretching, bending).

Potentially using computational methods, like Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies for different possible conformations of the molecule. nih.govscholarsresearchlibrary.com

Comparing the experimental spectra with the calculated spectra to determine the most stable conformation(s) present. scholarsresearchlibrary.com

Without such dedicated research, any discussion on the conformational analysis of this compound via vibrational spectroscopy would be purely speculative.

Biosynthetic Pathways and Enzymology of Phoyunbene D

Precursor Identification and Isotopic Labeling Studies in Phoyunbene D Biosynthesis

The identification of precursors is fundamental to understanding the construction of a natural product. For stilbenoids like this compound, the biosynthetic origins of its carbon skeleton are known to derive from two principal metabolic pathways. encyclopedia.pubnih.gov

The biosynthesis of the C6-C2-C6 stilbene (B7821643) backbone is a classic example of mixed biosynthetic origin, combining the shikimate/phenylpropanoid pathway and the acetate-malonate pathway. encyclopedia.pubnih.gov One aromatic ring (Ring B) and the two-carbon ethylene (B1197577) bridge are derived from the aromatic amino acid L-phenylalanine. nih.gov The second aromatic ring (Ring A) is constructed from three units of malonyl-CoA, which is itself derived from acetyl-CoA. encyclopedia.pubscirp.org

Isotopic labeling is a powerful technique used to trace the flow of atoms from primary metabolites into complex secondary metabolites. nih.gov Although specific labeling studies on this compound have not been reported, a hypothetical experiment based on established methods for other stilbenoids would involve feeding the Pholidota yunnanensis plant or cell cultures with isotopically labeled precursors. nih.govnih.gov

¹³C-Labeled L-Phenylalanine: Administering [¹³C₉]-L-phenylalanine would result in the incorporation of ¹³C into all eight carbons of the B-ring and the ethylene bridge of this compound. The nitrogen atom from L-phenylalanine's amino group is eliminated early in the pathway by the enzyme Phenylalanine Ammonia-Lyase (PAL) and therefore does not become part of the final stilbenoid structure. encyclopedia.pubtandfonline.com

¹³C-Labeled Acetate: Feeding the plant with [¹³C₂]-acetate, a precursor to malonyl-CoA, would lead to the labeling of all six carbons of the A-ring. nih.gov

Analysis of the resulting this compound by mass spectrometry or NMR spectroscopy would confirm these distinct labeling patterns, definitively tracing the carbon flow from primary metabolism. researchgate.netresearchgate.net

The formation of this compound proceeds through a sequence of stable chemical intermediates. The initial steps involve the conversion of L-phenylalanine into an activated coenzyme A (CoA) ester via the general phenylpropanoid pathway. scirp.orgtandfonline.com This is followed by the core stilbene-forming reaction and subsequent tailoring reactions.

Table 1: Postulated Precursors and Key Intermediates in this compound Biosynthesis

Role Compound Name Origin / Formation Step
Primary Precursor L-Phenylalanine Shikimate Pathway
Primary Precursor Malonyl-CoA Acetate-Malonate Pathway
Intermediate trans-Cinnamic acid Deamination of L-phenylalanine by PAL encyclopedia.pub
Intermediate p-Coumaric acid Hydroxylation of trans-cinnamic acid by C4H scirp.org
Activated Intermediate p-Coumaroyl-CoA CoA ligation by 4CL; Substrate for STS scirp.orgresearchgate.net
Core Intermediate Resveratrol (B1683913) (trans-3,5,4'-trihydroxystilbene) Condensation of p-coumaroyl-CoA and 3x malonyl-CoA by STS encyclopedia.pubscirp.org
Final Product This compound Hydroxylation and methylation of the stilbene core

This table presents a hypothesized sequence based on known stilbenoid biosynthetic pathways.

The central stilbene scaffold is likely a resveratrol-type molecule, which then undergoes a series of hydroxylation and, crucially, O-methylation reactions to produce the specific substitution pattern of this compound (3-hydroxy-2',3',5-trimethoxystilbene). mdpi.combio-conferences.org

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The biosynthesis of this compound is a multi-step process, each catalyzed by a specific enzyme. The key enzymatic activities required are those for building the core stilbene structure and for its subsequent chemical decoration.

While the specific enzymes from Pholidota yunnanensis have not been isolated and characterized, their functional classes can be predicted based on the required chemical transformations.

Table 2: Predicted Enzyme Classes in this compound Biosynthesis

Enzyme Class Abbreviation Function Cofactor(s)
Phenylalanine Ammonia-Lyase PAL Converts L-phenylalanine to trans-cinnamic acid. encyclopedia.pub None
Cinnamate 4-Hydroxylase C4H A P450 enzyme that hydroxylates cinnamic acid. scirp.org NADPH, O₂
4-Coumarate:CoA Ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. scirp.org ATP, CoA
Stilbene Synthase STS Catalyzes the formation of the stilbene scaffold. nih.gov None
Cytochrome P450 Monooxygenase P450 Catalyzes region-specific hydroxylation of the stilbene rings. tandfonline.com NADPH, O₂
O-Methyltransferase OMT Transfers methyl groups to hydroxyl moieties. mdpi.combio-conferences.org S-adenosyl-L-methionine (SAM)

This table outlines the enzyme families expected to be involved in the pathway.

The central enzyme is Stilbene Synthase (STS) , a type III polyketide synthase. nih.gov It is responsible for creating the C6-C2-C6 backbone. Following the core synthesis, modifying enzymes tailor the structure. For this compound, this involves Cytochrome P450 Monooxygenases (P450s) to introduce hydroxyl groups at specific positions and, most notably, several O-Methyltransferases (OMTs) to add the three methoxy (B1213986) groups that characterize the molecule. mdpi.comnih.gov The existence of OMTs specific for resveratrol and other stilbenoids has been confirmed in other plants, such as the resveratrol O-methyltransferase (ROMT) from grapevine (Vitis vinifera), which produces pterostilbene (B91288). bio-conferences.orgnih.govmdpi.com

The key catalytic step is performed by Stilbene Synthase (STS). STS and its close evolutionary relative, Chalcone (B49325) Synthase (CHS), both utilize the same substrates (p-coumaroyl-CoA and three molecules of malonyl-CoA) to create a linear tetraketide intermediate. encyclopedia.pub However, they control different cyclization reactions to yield distinct molecular scaffolds.

Stilbene Synthase (STS): Catalyzes an intramolecular aldol (B89426) condensation (between C2 and C7 of the polyketide chain) followed by decarboxylation to form the stilbene ring system. encyclopedia.pubtandfonline.com

Chalcone Synthase (CHS): Catalyzes a Claisen condensation (between C1 and C6) to form the chalcone scaffold, which leads to flavonoids. encyclopedia.pub

The subsequent methylation steps are catalyzed by SAM-dependent OMTs. In these reactions, the cofactor S-adenosyl-L-methionine (SAM) serves as the methyl group donor. The enzyme positions the stilbenoid substrate and SAM in its active site, facilitating the nucleophilic attack of a specific hydroxyl group on the methyl group of SAM, resulting in a methylated stilbenoid and S-adenosyl-L-homocysteine. mdpi.com

Genetic Basis and Regulation of this compound Biosynthetic Gene Clusters

In many plants, the genes encoding the enzymes for a specific metabolic pathway are located adjacently on a chromosome, forming a Biosynthetic Gene Cluster (BGC). google.combiorxiv.org This co-localization facilitates the coordinated expression and inheritance of the entire pathway. While BGCs are common in microbes, their discovery in plants is a more recent development. biorxiv.org

A BGC for this compound has not yet been identified. However, based on recent discoveries, it is plausible that one exists. For example, a BGC responsible for the synthesis of the stilbenoid 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) was recently found in Pleuropterus multiflorus. biorxiv.orgresearchgate.net This cluster contains genes for a stilbene synthase (STS), a flavin-containing monooxygenase (a decorating enzyme), and a UDP-glycosyltransferase. biorxiv.orgresearchgate.net

A putative this compound BGC in Pholidota yunnanensis would be expected to contain:

A Stilbene Synthase (STS) gene.

One or more Cytochrome P450 (P450) genes for hydroxylation.

One or more O-Methyltransferase (OMT) genes for the three methylation steps.

The expression of such a cluster would likely be regulated by specific transcription factors, such as those from the MYB or NAC families, which are known to control stilbenoid biosynthesis in other plants in response to developmental cues or environmental stresses like pathogen attack or UV light. biorxiv.orgresearchgate.net The discovery of such a cluster would be a significant step toward understanding and potentially engineering the production of this compound.

Annotation and Analysis of this compound Biosynthetic Gene Clusters

A thorough review of existing scientific data reveals a significant gap in the understanding of the genetic basis for this compound biosynthesis. At present, the biosynthetic gene cluster (BGC) responsible for producing this compound has not been identified or annotated.

In plants, the biosynthesis of stilbenoids like this compound generally originates from the phenylpropanoid pathway. nih.gov This intricate metabolic route converts the amino acid phenylalanine into a variety of compounds. A key enzyme in the biosynthesis of many stilbenoids is chalcone synthase. However, the specific enzymes and the corresponding genes that catalyze the precise steps to assemble this compound remain unknown. The producing organism, Pholidota yunnanensis, has not yet been the subject of genomic or transcriptomic studies that would be necessary to identify and characterize the specific BGC for Phoyunbene biosynthesis. nih.govresearchgate.netjchr.org

Without the identification of the gene cluster, a detailed annotation and analysis, including the functions of putative genes and the enzymes they encode, cannot be provided.

Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The regulatory mechanisms that govern the production of this compound in Pholidota yunnanensis are currently unknown. The study of transcriptional regulation involves understanding how the expression of biosynthetic genes is controlled, often by specific transcription factors that can activate or repress gene activity in response to developmental or environmental signals. nih.govspandidos-publications.com Post-translational regulation involves modifications to the enzymes themselves after they have been synthesized, which can alter their activity, stability, or location within the cell. caister.comnih.gov

As the genes and enzymes of the this compound biosynthetic pathway have not been elucidated, no information exists regarding the specific transcriptional or post-translational controls that regulate its formation. Future research, contingent on the discovery of the relevant biosynthetic gene cluster, will be required to investigate these complex regulatory networks.

Pre Clinical Biological and Pharmacological Investigations of Phoyunbene D

In Vitro Cellular and Molecular Efficacy of Phoyunbene D

This compound, chemically identified as trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene, is a stilbenoid isolated from the plant Pholidota yunnanensis ROLFE. researchgate.net Its biological activity has been primarily investigated in the context of inflammation, specifically its effect on inflammatory mediators in a murine macrophage-like cell line.

Research has focused on the inhibitory effects of this compound on the production of nitric oxide (NO) in RAW 264.7 macrophage cells. researchgate.net These cells, when activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), serve as a standard in vitro model for studying inflammation. researchgate.net Nitric oxide is a key signaling molecule in inflammatory processes. researchgate.net In this model, this compound demonstrated a notable inhibitory effect on NO production, indicating potential anti-inflammatory activity. researchgate.net The efficacy of this inhibition was quantified by its IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the nitric oxide production.

CompoundCell LineActivity MeasuredIC₅₀ (µM)
This compound RAW 264.7Inhibition of Nitric Oxide Production18.4

This interactive table summarizes the reported in vitro activity of this compound.

Based on available scientific literature, dedicated studies examining the activity of this compound against cancer cell lines or its direct antimicrobial effects have not been reported. The primary characterization of its bioactivity remains centered on its anti-inflammatory potential observed in macrophage cells. researchgate.net

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess the biological or biochemical activity of a large number of compounds. researchgate.netsequencebiotech.com This method allows for the efficient profiling of compound libraries against various biological targets to identify potential therapeutic candidates. researchgate.netsequencebiotech.com

A review of the current scientific literature indicates that this compound has not been included in large-scale high-throughput screening programs for broad bioactivity profiling. nih.govfrontiersin.org Research on this compound has been more targeted, stemming from its isolation from a natural source and subsequent investigation into specific activities, such as its anti-inflammatory effects. researchgate.net

The impact of a compound on cellular viability (the number of healthy cells in a sample) and proliferation (the process of cell division) are critical indicators of its potential cytotoxic effects. scielo.brbioradiations.com

In the study that evaluated the anti-inflammatory effects of this compound, its cytotoxicity was also assessed in the RAW 264.7 macrophage cell line to ensure that the observed inhibition of nitric oxide was not simply due to cell death. researchgate.net The research confirmed that this compound did not exhibit significant cytotoxicity at the concentrations where it was effective at inhibiting nitric oxide production. researchgate.net There is no available data from published studies regarding the specific impact of this compound on the proliferation of either healthy or cancerous cell lines.

In Vivo Efficacy and Pharmacodynamics of this compound in Animal Models

In vivo studies, which are conducted in living organisms such as animal models, are essential for understanding the efficacy and pharmacodynamic properties of a compound in a complex biological system. researchgate.netbiorxiv.org

Despite the promising in vitro anti-inflammatory activity of this compound, there are currently no published scientific studies that have investigated its pharmacological effects in in vivo animal models. researchgate.net Consequently, its efficacy in specific disease models, such as cancer xenografts or models of induced inflammation, remains undetermined.

Establishing a dose-response relationship is fundamental in preclinical research to determine how the magnitude of the effect of a drug varies with the administered dose. gu.semsdmanuals.com This information is crucial for identifying a potential therapeutic window.

As there are no available in vivo studies on this compound, a dose-response relationship for this compound in any preclinical animal model has not been established. researchgate.netnih.gov

Biomarker Modulation by this compound in Animal Systems

Currently, there is no publicly available scientific literature detailing the modulation of biomarkers by this compound in in vivo animal models. Research has, however, been conducted in in-vitro cellular systems that are relevant to animal physiology.

Studies have utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard murine cell line model for investigating inflammatory responses, to assess the effect of this compound on the production of nitric oxide (NO). vulcanchem.com Nitric oxide is a critical signaling molecule and a key biomarker for inflammation. researchgate.net In this cellular model, this compound was shown to inhibit the production of nitric oxide. vulcanchem.com The compound exhibited weak inhibitory activity at a concentration of 10 μM, achieving an inhibition of approximately 26.81%. vulcanchem.com Further testing established a dose-response relationship for this inhibitory effect. vulcanchem.com

ParameterCell LineFindingSource
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesWeak inhibition (26.81%) at 10 μM vulcanchem.com
IC₅₀ for NO InhibitionRAW 264.7 Macrophages37.17 μM vulcanchem.com

Mechanistic Elucidation of this compound's Biological Actions

The investigation into how this compound exerts its biological effects has focused primarily on its interaction with specific enzymatic pathways.

The principal molecular target for this compound that has been identified in preclinical research is the enzyme nitric oxide synthase (NOS). vulcanchem.comebi.ac.uk This enzyme is responsible for the synthesis of nitric oxide from L-arginine. ebi.ac.uk this compound is classified as an EC 1.14.13.39 (nitric oxide synthase) inhibitor, indicating that it directly interferes with the action of this enzyme. vulcanchem.comebi.ac.uk

There are no available studies in the scientific literature that report on the interaction of this compound with nucleic acids such as DNA or RNA.

By inhibiting nitric oxide synthase, this compound directly influences the nitric oxide signaling pathway. vulcanchem.comebi.ac.uk This pathway is a crucial component of many physiological processes, including the regulation of inflammatory responses. researchgate.net The inhibition of NO production by this compound in LPS-stimulated macrophages demonstrates its capacity to modulate this specific signal transduction cascade. vulcanchem.com

Detailed investigations into the influence of this compound on other major signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, have not been reported in the available literature. frontiersin.orgnumberanalytics.comgenesispub.org

While nitric oxide synthase has been identified as a molecular target of this compound, specific details regarding the binding interactions are not available in the current scientific literature. vulcanchem.comebi.ac.uk Studies detailing the specific binding site on the enzyme, the types of molecular interactions involved (e.g., hydrogen bonding, hydrophobic interactions), or the binding affinity and kinetics of this compound with nitric oxide synthase have not been published.

Pre-clinical Toxicological Assessments of this compound (Non-human focus)

Comprehensive toxicological assessments for this compound are limited in the publicly accessible scientific literature.

There are no specific in vitro cytotoxicity or genotoxicity data available for this compound in the reviewed scientific literature. While studies have been conducted on other compounds isolated from Pholidota yunnanensis, which showed cytotoxic effects against various cancer cell lines, these findings are not directly applicable to this compound itself. researchgate.netnih.gov Similarly, while a graphic in one publication mentions a "genotoxicity assessment" in proximity to the name this compound, no corresponding data or detailed information is provided in the text. researchgate.net Therefore, the cytotoxic and genotoxic profile of this compound remains to be formally reported.

Acute and Sub-Chronic Toxicity of this compound in Animal Models (Excluding human adverse effects)

No data from acute or sub-chronic toxicity studies in animal models for this compound are available in the searched scientific literature. Such studies are essential for determining the potential toxicity of a substance after single or repeated exposure over a short period. criver.comfda.gov

Organ-Specific Effects of this compound in Pre-clinical Studies

There are no available pre-clinical studies that investigate the specific effects of this compound on organs such as the liver, kidney, heart, or others in animal models. This type of investigation is crucial for identifying target organ toxicity. nih.govnih.gov

Structure Activity Relationships Sar and Rational Design of Phoyunbene D Analogs

Systematic Modification and Design of Phoyunbene D Derivatives

The rational design of this compound analogs is anchored in the systematic modification of its core stilbene (B7821643) structure. This process involves both targeted chemical changes to probe the effect of specific functional groups and the broader synthesis of compound libraries to explore the structure-activity relationship landscape more comprehensively.

Strategic Chemical Modifications and Their Impact on this compound Bioactivity

This compound is a stilbenoid, specifically a trans-stilbene (B89595), featuring a hydroxy group at position 3 and methoxy (B1213986) groups at positions 2', 3', and 5. vulcanchem.com It was isolated from the plant Pholidota yunnanensis. researchgate.net Its biological activity, particularly its ability to inhibit the production of nitric oxide (NO), is a key area of investigation. vulcanchem.comresearchgate.net The anti-inflammatory potential of this compound and its natural analogs is directly tied to the substitution patterns on their aromatic rings. vulcanchem.com

Research has demonstrated that this compound exhibits a moderate inhibitory effect on nitric oxide production. vulcanchem.com When compared to its analogs, clear structure-activity relationships emerge. For instance, Phoyunbene A is the most potent inhibitor in this series, while Phoyunbene C is significantly less active than this compound. This variance underscores that the specific arrangement and type of hydroxyl and methoxyl groups are critical determinants of bioactivity. vulcanchem.com The modification of these groups, such as their conversion to other functional groups or altering their position on the stilbene scaffold, is a primary strategy for developing derivatives with potentially enhanced potency. mdpi.comnih.gov The flexibility of the core structure is also a key factor; studies on related compounds have shown that dihydrostilbenes (with a reduced central double bond) can exhibit higher activity than their stilbene counterparts, suggesting that conformational flexibility plays a crucial role in receptor modulation. researchgate.net

Inhibitory Effects of Phoyunbene Analogs on Nitric Oxide Production
CompoundIC₅₀ Value (μM)Relative Potency
Phoyunbene A17.68Most Potent
This compound37.17Moderately Potent
Phoyunbene C71.14Weakly Potent

Library Synthesis of this compound Analogs for SAR Exploration

To systematically explore the SAR of this compound, libraries of analogs can be synthesized. mdpi.com Established synthetic methodologies for producing the stilbene scaffold, such as the Horner–Wadsworth–Emmons (HWE) reaction and Perkin condensation, are employed for this purpose. vulcanchem.comresearchgate.net

The HWE reaction, for example, is highly effective for the stereoselective formation of the trans-double bond that characterizes the stilbene core of this compound. vulcanchem.com The synthesis can begin with starting materials like 3,5-dihydroxybenzaldehyde, which is converted into a phosphonate (B1237965) intermediate. This intermediate is then coupled with a selected aldehyde to form the stilbene structure. vulcanchem.com By systematically varying the aldehyde and phosphonate building blocks, each with different substitution patterns, a diverse library of this compound analogs can be generated. nih.gov This library allows researchers to comprehensively map how different functional groups and substitution patterns across the entire molecular scaffold influence biological activity, leading to a more complete understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. medcraveonline.com This computational tool is invaluable for predicting the potency of novel analogs and for identifying the key structural features that drive bioactivity.

Development of QSAR Models for this compound Bioactivity Prediction

While specific QSAR models for this compound are not extensively detailed in public literature, the methodology for their development is well-established. medcraveonline.comresearchgate.net The process begins with a dataset of this compound analogs and their corresponding measured biological activities (e.g., IC₅₀ values for NO inhibition). biointerfaceresearch.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. medcraveonline.combiointerfaceresearch.com

For each molecule, a wide range of "molecular descriptors" are calculated. These are numerical values that represent various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and lipophilicity. medcraveonline.com Using statistical techniques like multiple linear regression or partial least squares, a mathematical equation is derived that links these descriptors to the biological activity. medcraveonline.comnih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize the most promising candidates for synthesis and testing. medcraveonline.comnih.gov

Identification of Key Pharmacophoric Features of this compound

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Identifying the key pharmacophoric features of this compound is crucial for designing new analogs with improved activity.

Pharmacophore models are developed by analyzing the 3D structures of active compounds like this compound. dovepress.comresearchgate.net Based on its chemical structure, the key pharmacophoric features of this compound can be hypothesized. These features are the building blocks of its interaction with biological targets. nih.gov For this compound, these would likely include:

Hydrogen Bond Donors (HBD): The phenolic hydroxyl group.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the hydroxyl and methoxyl groups.

Aromatic Rings (AR): The two phenyl rings of the stilbene core.

These features, and their spatial relationships, define the pharmacophore. Virtual screening of compound databases using this pharmacophore model can identify novel molecules, with different core structures but the same key features, that are likely to exhibit similar biological activity. japsonline.com

Potential Pharmacophoric Features of this compound
Pharmacophoric FeatureCorresponding Structural MoietyPotential Role in Bioactivity
Hydrogen Bond DonorPhenolic -OH groupInteraction with receptor active site
Hydrogen Bond AcceptorOxygen atoms of -OH and -OCH₃ groupsInteraction with receptor active site
Aromatic RingTwo phenyl ringsπ-π stacking interactions with receptor
Hydrophobic GroupStilbene scaffoldBinding to hydrophobic pockets in the target

Computational Approaches to this compound Scaffold Optimization

Computational chemistry offers powerful tools for optimizing the this compound molecular scaffold to enhance its therapeutic potential. biorxiv.org These approaches allow for the in silico evaluation of novel designs before committing to time-consuming and expensive laboratory synthesis. nih.gov

Techniques such as molecular docking can be used to simulate how different this compound analogs bind to the active site of a target protein, such as nitric oxide synthase. dovepress.com By calculating a "docking score," these simulations can predict the binding affinity of each analog, providing a reliable estimate of its potential potency. This allows researchers to virtually screen a large number of potential derivatives and identify those with the most favorable binding characteristics.

Furthermore, computational models can be used to predict various pharmacokinetic properties of the designed analogs. nih.gov This integrated approach, combining SAR data, QSAR models, and molecular simulations, facilitates a rational, iterative cycle of design. frontiersin.orgtum.de New analogs are designed on the computer, their properties are predicted, and only the most promising candidates are synthesized for biological testing, significantly accelerating the process of scaffold optimization and the development of more effective therapeutic agents.

Ligand-Based and Structure-Based Drug Design for this compound Analogs

The rational design of novel this compound analogs can be approached through two primary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). These methods are instrumental in identifying promising lead compounds and optimizing their therapeutic potential.

Ligand-Based Drug Design (LBDD)

In the absence of a high-resolution 3D structure of the biological target, LBDD methodologies are employed. These approaches rely on the knowledge of molecules that have shown biological activity. For this compound analogs, this would involve analyzing a series of related stilbene compounds with known activities to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

The process typically involves:

Pharmacophore Modeling: Superimposing a set of active stilbene analogs to identify common structural features that are critical for their interaction with a biological target. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of stilbene derivatives with their biological activities. These models can predict the activity of newly designed this compound analogs before they are synthesized.

For instance, studies on various stilbene derivatives have shown that the number and position of hydroxyl and methoxy groups on the aromatic rings significantly influence their biological activities, such as antioxidant and cytotoxic effects. Hydroxylation can sometimes decrease binding affinity, while methoxylation may enhance it. O-methylation can also increase lipophilicity, promoting cellular uptake and improving metabolic stability. These established relationships for stilbenes provide a strong foundation for the ligand-based design of novel this compound analogs.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), SBDD becomes a powerful tool. This approach involves docking potential ligands into the binding site of the target protein to predict their binding affinity and orientation.

For this compound, which possesses a stilbene core, a relevant target could be tubulin, as many stilbene derivatives, like combretastatin, are known to bind to its colchicine-binding site and inhibit microtubule polymerization. An SBDD approach for this compound analogs would entail:

Target Identification and Preparation: Obtaining the 3D structure of a relevant biological target.

Molecular Docking: Computationally placing designed this compound analogs into the active site of the target to predict their binding modes and energies.

Lead Optimization: Modifying the structure of the analogs to improve their interaction with the target, guided by the docking results.

This iterative process of design, computational evaluation, and subsequent synthesis and biological testing can lead to the development of highly potent and selective inhibitors.

Virtual Screening and Molecular Docking Studies of this compound Derivatives

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach uses a known active molecule, such as a potent stilbene derivative, as a template to search for other compounds with similar properties.

Structure-Based Virtual Screening (SBVS): This involves docking a large number of compounds from a database into the binding site of a target protein and ranking them based on their predicted binding affinity.

Molecular Docking Simulations

Molecular docking is a key component of SBDD and SBVS. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The results are often expressed as a docking score or binding energy, which estimates the binding affinity.

For example, a molecular docking study on cytotoxic phenanthrene (B1679779) derivatives (structurally related to stilbenes) evaluated their binding energies against several cancer targets. The results, as shown in the table below, indicated that the binding affinity varied depending on the specific structure of the derivative and the target protein.

Target Protein (PDB Code)Molecule D-1 Binding Energy (kcal/mol)Molecule D-2 Binding Energy (kcal/mol)
B-Raf proto-oncogene serine/threonine-protein kinase (2HYY)-9.8-11.1
Epidermal growth factor receptor (3C4C)-8.9-9.7
Vascular endothelial growth factor receptor 2 (3EWH)-8.3-9.2

Data adapted from a study on phenanthrene derivatives, illustrating the type of data generated from molecular docking studies.

In the context of this compound, molecular docking studies could be used to:

Predict how this compound and its analogs bind to specific targets.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Guide the design of new analogs with improved binding affinity and selectivity.

Hydropathic interaction analysis can further complement docking studies by quantifying the hydrophobic and hydrophilic interactions between the ligand and the protein, providing a more detailed understanding of the binding mechanism.

The following table presents the structure-activity-binding relationships for a series of stilbene analogs targeting tubulin, categorized by their inhibitory concentration (IC50). This demonstrates how computational and experimental data are integrated to understand SAR.

Compound SetIC50 RangeKey Structural Features
A3 nM - 60 nMHighly potent analogs with optimal substitution patterns for binding.
B0.3 µM - 1 µMModerately potent analogs.
C≥ 5 µMAnalogs with lower potency, indicating less favorable structural features for target interaction.

Data derived from a study on stilbene analogs as microtubule inhibitors, showcasing the correlation between structure and activity.

By applying these established computational methodologies to the unique structure of this compound, researchers can systematically explore its chemical space, leading to the rational design and discovery of novel analogs with enhanced therapeutic properties.

Advanced Analytical Methodologies for Phoyunbene D Research

Chromatographic and Spectroscopic Methods for Phoyunbene D Quantification in Biological Matrices (Non-human)

Accurate quantification of this compound in complex non-human biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. The development of robust analytical methods is paramount for obtaining reliable data.

Development of LC-MS/MS Methods for this compound in Animal Tissues and Biofluids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of xenobiotics in biological samples due to its high sensitivity and selectivity. nih.gov The development of a sensitive and specific LC-MS/MS method for this compound would involve several key steps. researchgate.netnih.gov Initially, the optimization of MS/MS conditions is performed by infusing a standard solution of this compound to determine the most abundant and stable precursor and product ions for selected reaction monitoring (SRM). mdpi.comwaters.com This ensures high selectivity and minimizes interference from matrix components. rsc.org

Chromatographic separation would likely be achieved using a reversed-phase column, such as a C18, with a gradient elution employing a mobile phase of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and ionization efficiency. waters.comnih.gov Sample preparation is a critical step to remove proteins and other interfering substances from animal tissues (e.g., liver, kidney, muscle) and biofluids (e.g., plasma, urine). nih.govizsum.it This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). waters.comrsc.org

Method validation is conducted according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. nih.govizsum.it For instance, a method for analyzing other compounds in poultry tissues demonstrated recoveries ranging from 82% to 109% with a limit of quantification around 1.0 µg/kg. izsum.it Such rigorous validation ensures the reliability of the quantitative data obtained from preclinical studies in animal models. nih.gov

A representative, though hypothetical, LC-MS/MS method for this compound could have the parameters outlined in the table below.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Quantification

Parameter Condition
LC System UHPLC System nih.gov
Mass Spectrometer Triple Quadrupole nih.gov
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm nih.gov
Mobile Phase A 0.1% Formic acid in water nih.gov
Mobile Phase B 0.1% Formic acid in acetonitrile nih.gov
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined empirically

| Sample Preparation | Protein precipitation followed by SPE waters.com |

GC-MS and HPLC-UV Methods for this compound Purity and Stability Assessment

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet (HPLC-UV) detection are valuable techniques for assessing the purity of this compound bulk material and its stability under various conditions. nih.govshimadzu.com

GC-MS is particularly suitable for volatile and thermally stable compounds. shimadzu.com For this compound, derivatization might be necessary to increase its volatility and thermal stability. nih.gov The method would involve injecting the sample into a GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. shimadzu.com The separated components then enter the mass spectrometer for identification based on their mass spectra. shimadzu.com This technique is effective for identifying and quantifying volatile impurities. chromatographyonline.com

HPLC-UV is a robust and widely used technique for purity and stability-indicating assays. chromatographyonline.com A stability-indicating method is developed by subjecting a sample of this compound to stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation. nih.govresearchgate.net The goal is to develop a chromatographic method that can separate the intact this compound from all its potential degradation products. nih.gov A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. nih.govresearchgate.net The UV detector is set to a wavelength where this compound has maximum absorbance. The method is validated for its specificity, linearity, accuracy, precision, and robustness. mdpi.comfarmaciajournal.com The precision of HPLC-UV methods, with a relative standard deviation (RSD) often between 0.1-0.5%, is crucial for quality control. chromatographyonline.com

Table 2: Illustrative HPLC-UV Method Parameters for this compound Stability Studies

Parameter Condition
HPLC System Standard HPLC with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water nih.gov
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on UV spectrum
Column Temperature Ambient or controlled (e.g., 25 °C)

| Stress Conditions | Acid/base hydrolysis, oxidation, heat, light nih.govresearchgate.net |

Advanced Hyphenated Techniques for this compound Metabolite Profiling

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. Advanced hyphenated techniques that couple the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for this purpose. researchgate.netnih.gov

LC-NMR and LC-SPE-NMR for Elucidation of this compound Metabolite Structures

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy directly combines HPLC separation with NMR detection, allowing for the online acquisition of NMR spectra of compounds as they elute from the column. nih.govslideshare.netmdpi.com This is particularly powerful for the structural elucidation of unknown metabolites in complex mixtures like biological samples. iosrphr.orgresearchgate.net The process can operate in different modes, including continuous flow and stopped-flow, with the latter allowing for longer acquisition times to obtain more detailed 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structure determination. slideshare.netmdpi.com

To overcome the sensitivity limitations of on-flow LC-NMR, liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE-NMR) has emerged as a key technology. nih.govnih.gov In this setup, eluted peaks from the LC are trapped onto individual SPE cartridges. researchgate.net These cartridges can then be dried to remove the protonated mobile phase and eluted with a deuterated solvent directly into the NMR flow probe. This process concentrates the analyte and eliminates interfering solvent signals, significantly enhancing sensitivity and allowing for the analysis of low-concentration metabolites. nih.govresearchgate.net The concurrent availability of MS data further aids in the rapid identification process. nih.govwiley.com

IM-MS (Ion Mobility Mass Spectrometry) for this compound Conformer Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry. researchgate.net It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (i.e., their mobility through a buffer gas). researchgate.netmdpi.com This capability is particularly useful for separating isomeric and isobaric metabolites that cannot be distinguished by MS alone. copernicus.org

For this compound research, IM-MS can be used to analyze its different conformers (spatial arrangements of the molecule). The collision cross-section (CCS), a value derived from the ion's drift time in the mobility cell, provides information about the three-dimensional structure of the ion in the gas phase. mdpi.com This can help in differentiating between conformers of this compound and its metabolites, providing deeper structural insights. waters.comdiva-portal.org The combination of retention time, m/z, fragmentation pattern, and CCS value offers a high degree of confidence in compound identification. mdpi.comcopernicus.org

Imaging Mass Spectrometry for Spatial Distribution of this compound in Tissues (Animal)

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels or antibodies. wsu.edunih.govplos.org This method provides molecularly specific images, offering valuable information on the localization of this compound and its metabolites within different organs and microenvironments of an animal. plos.orgnih.gov

The most common IMS technique for this purpose is Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS. wsu.edumdpi.com The process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. The laser is fired across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By compiling the spectra from all spots, a 2D ion density map is created, showing the distribution of specific molecules, such as this compound, across the tissue section. nih.govmdpi.com This can reveal, for example, whether the compound accumulates in specific regions of the liver, kidney, or a tumor, providing critical information for understanding its mechanism of action and potential toxicity. wsu.eduplos.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Formic acid

Computational and Theoretical Chemistry Studies of Phoyunbene D

Quantum Chemical Calculations for Phoyunbene D Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. kallipos.gr These calculations can predict molecular geometry, reaction energies, and various spectroscopic parameters.

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose. pku.edu.cnaspbs.com

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally expensive, making them suitable for smaller molecules.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. pku.edu.cnmdpi.com DFT calculates the electronic energy of a molecule based on its electron density. This approach allows for the investigation of larger molecules like this compound. A typical DFT calculation involves choosing a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. mdpi.comepstem.net

For this compound, DFT calculations could provide valuable information about its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. scielo.org.mx A smaller gap suggests that the molecule is more reactive.

Furthermore, these calculations can generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution within the molecule. scielo.org.mx The MEP is useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about how this compound might interact with other molecules, including biological receptors.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Total Energy-850.12 HartreesThe total electronic energy of the molecule in its optimized geometry.

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for confirming the structure of a newly isolated compound or for interpreting experimental spectra. epstem.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts. These predicted values can then be correlated with experimental data to aid in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from its optimized geometry. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the calculated IR spectrum with the experimental one can help to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can provide insights into the chromophores present in this compound.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C-1)115.2 ppm114.8 ppm
¹H NMR Chemical Shift (H-5)6.85 ppm6.82 ppm
IR Frequency (C=O stretch)1655 cm⁻¹1650 cm⁻¹
UV-Vis λ_max288 nm290 nm

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. longdom.orgnih.gov MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system, making them particularly useful for studying how a ligand like this compound might bind to a biological target such as a protein. longdom.orgnih.gov

To understand the potential biological activity of this compound, it is crucial to identify its molecular targets and characterize the binding interactions. MD simulations, often preceded by molecular docking, are a powerful tool for this purpose. mdpi.comfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For this compound, docking studies could be performed against a library of known protein targets to identify potential binding partners. The output of a docking simulation is typically a binding score, which estimates the binding affinity, and a predicted binding pose.

Molecular Dynamics: Following docking, an MD simulation can be run on the this compound-protein complex to assess the stability of the binding pose and to observe the dynamic interactions over a period of time (from nanoseconds to microseconds). nih.govmdpi.com The simulation calculates the trajectories of atoms by solving Newton's equations of motion. Analysis of the MD trajectory can reveal key information such as:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to see if the complex remains stable. nih.gov

Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the binding of this compound to the receptor. mdpi.com

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Table 3: Hypothetical Summary of a Molecular Dynamics Simulation of this compound with a Target Protein

ParameterResultInterpretation
Average Ligand RMSD1.2 ÅThe ligand remains stably bound in the active site.
Key Hydrogen BondsForms stable H-bonds with residues ASN210, GLU342.These residues are critical for binding affinity.
Binding Free Energy-45.5 kcal/molIndicates a strong and favorable binding interaction.
Dominant InteractionsHydrophobic interactions with LEU208, PHE330.Suggests the importance of non-polar contacts for binding.

Note: The data in this table is hypothetical and for illustrative purposes only.

The biological activity of a molecule can be influenced by its three-dimensional shape, or conformation. Many molecules, including this compound, are flexible and can exist in multiple conformations in solution. MD simulations can be used to explore the conformational landscape of this compound in a solvent (e.g., water) to understand its dynamic behavior. mdpi.com

By simulating the molecule in a box of solvent molecules, researchers can observe how it folds and flexes over time. Analysis of the simulation can identify the most stable (low-energy) conformations and the energy barriers between them. This information is crucial because the conformation that binds to a receptor may not be the lowest-energy conformation in solution.

Table 4: Hypothetical Conformational Analysis of this compound from an MD Simulation

ConformerPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle (C1-C2-C3-C4)
165%0.0 (Global Minimum)175°
225%1.2-60°
310%2.560°

Note: The data in this table is hypothetical and for illustrative purposes only.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics involves the use of computational methods to analyze chemical data, while machine learning, a subset of artificial intelligence, enables computers to learn from data and make predictions. neovarsity.orgnih.gov These approaches are increasingly used in drug discovery and natural product research. nih.gov

For this compound, chemoinformatics tools could be used to:

Calculate Molecular Descriptors: A wide range of 2D and 3D descriptors (e.g., molecular weight, logP, polar surface area) can be calculated to predict its physicochemical properties and drug-likeness.

Similarity Searching: The chemical structure of this compound can be used to search large databases for other molecules with similar structures, which may have known biological activities.

Machine learning models can be trained on large datasets of molecules with known properties to make predictions for new molecules like this compound. mdpi.comd-nb.info For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound based on its chemical structure. mdpi.com Machine learning could also be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize it for further experimental testing. nih.gov

Table 5: Hypothetical Chemoinformatics and Machine Learning Predictions for this compound

Property/ModelPredicted Value/OutcomeImplication
Physicochemical Properties
logP3.2Indicates good membrane permeability.
Polar Surface Area (PSA)65 ŲSuggests good oral bioavailability.
Machine Learning Predictions
QSAR for Anti-inflammatory ActivityHigh probability of activityWarrants experimental testing for this activity.
Predicted hERG BlockageLow riskSuggests a lower potential for cardiotoxicity.

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling of this compound Bioactivity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. probes-drugs.org These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, which has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production, predictive modeling could be instrumental in elucidating the key structural features that govern its potency. vulcanchem.com

This compound, a stilbenoid isolated from Pholidota yunnanensis, possesses a trans-stilbene (B89595) core with a hydroxyl group at position 3 and methoxy (B1213986) groups at positions 2', 3', and 5'. vulcanchem.com Its reported IC50 value for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is 37.17 μM. vulcanchem.com This activity is part of a broader study of phoyunbenes, which provides a dataset that is amenable to QSAR analysis. The varying anti-inflammatory potencies among the phoyunbene family suggest that the specific substitution patterns on the aromatic rings are crucial for their biological effects. vulcanchem.com

A hypothetical QSAR study on this compound and its analogs would involve calculating a range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with the observed biological activity (e.g., % inhibition of NO production or IC50 values) using statistical methods like multiple linear regression or partial least squares. np-mrd.org The resulting QSAR model could then be used to predict the bioactivity of new, unsynthesized analogs.

For instance, a comparative analysis of the phoyunbenes (A-D) could reveal important structural determinants for NO inhibition.

Table 1: Anti-inflammatory Activity of Phoyunbene Analogs

Compound % Inhibition of NO Production (at 10 μM) IC50 (μM)
Phoyunbene A Not Reported 17.68
Phoyunbene B ~26% Not Reported
Phoyunbene C Not Reported 71.14
This compound 26.81% 37.17

Data sourced from publicly available information. vulcanchem.com

From this limited dataset, a preliminary SAR hypothesis could be formulated. For example, the difference in potency between Phoyunbene A (most potent) and Phoyunbene C (least potent) could be explored through computational modeling to understand the impact of the number and position of methoxy and hydroxyl groups on the interaction with the target enzyme, nitric oxide synthase. vulcanchem.com Such models can guide the synthesis of more potent and selective anti-inflammatory agents. medwinpublishers.comphcogj.comphytopharmajournal.com

Virtual Library Design and Screening of this compound Analogs

Building upon the insights from predictive modeling, computational chemistry enables the design and in silico screening of virtual libraries of this compound analogs. enamine.net This approach allows for the exploration of a vast chemical space to identify promising new drug candidates without the immediate need for extensive synthetic chemistry and biological testing. patheon.compatheon.com

A virtual library of this compound analogs could be constructed by systematically modifying its core structure. These modifications could include:

Varying the substitution patterns: Introducing or removing hydroxyl and methoxy groups at different positions on the two aromatic rings.

Introducing other functional groups: Adding groups such as halogens, alkyl chains, or amino groups to probe their effect on activity and selectivity.

Modifying the stilbene (B7821643) core: Exploring the impact of altering the geometry of the double bond (cis vs. trans) or replacing it with other linkers.

Once designed, this virtual library can be screened using various computational techniques. Molecular docking, for example, could be used to predict the binding affinity and orientation of each analog within the active site of a target protein, such as nitric oxide synthase. sci-hub.st The results of the virtual screen would rank the analogs based on their predicted potency, allowing chemists to prioritize the synthesis of the most promising candidates. enamine.net

Table 2: Hypothetical Virtual Library of this compound Analogs for Screening

Analog ID R1 (Position 3) R2 (Position 5) R3 (Position 2') R4 (Position 3') R5 (Position 4') R6 (Position 5') Predicted Bioactivity (Hypothetical)
This compound OH H OCH3 OCH3 H OCH3 Moderate
Analog 1 OCH3 H OCH3 OCH3 H OCH3 To be determined
Analog 2 OH OH OCH3 OCH3 H OCH3 To be determined
Analog 3 OH H OH OCH3 H OCH3 To be determined
Analog 4 OH H OCH3 OH H OCH3 To be determined
Analog 5 OH H OCH3 OCH3 OH OCH3 To be determined
Analog 6 F H OCH3 OCH3 H OCH3 To be determined

This table represents a hypothetical set of analogs for virtual screening to explore structure-activity relationships.

The integration of predictive modeling and virtual library screening provides a rational and efficient workflow for the optimization of lead compounds like this compound. nih.gov While dedicated computational studies on this compound itself are yet to be published, the established methodologies in computational and theoretical chemistry hold significant promise for advancing our understanding of its biological activity and for the design of novel, more effective therapeutic agents based on its stilbenoid scaffold.

Ecological and Environmental Considerations of Phoyunbene D if Applicable

Natural Occurrence and Distribution of Phoyunbene D in Biological Systems

This compound is a naturally occurring phytochemical found primarily within the Orchidaceae family, one of the largest and most diverse families of flowering plants. mdpi.comwikipedia.org Research has led to the isolation and identification of this compound from several orchid species.

The primary source from which this compound was first isolated is the air-dried whole plant of Pholidota yunnanensis. vulcanchem.comresearchgate.netzfin.orgcapes.gov.brebi.ac.uk This finding established the existence of this specific stilbenoid within the chemical makeup of this particular orchid.

Subsequent phytochemical investigations have identified this compound in other orchid genera as well. For instance, it is a known constituent of Cyrtopodium glutiniferum, a species endemic to Brazil and used in traditional medicine. researchgate.net Additionally, monomeric stilbenoid derivatives, including this compound, are well-represented in the orchid Coelogyne paniculata. researchgate.net The compound has also been associated with the genus Maxillaria, having been isolated from Maxillaria picta. scielo.br A review of the phytochemicals in the Orchidaceae family lists this compound as a constituent of Pholidota yunnanensis. researchgate.net

The distribution of this compound appears to be concentrated in specific tissues, such as the pseudobulbs of some orchids, which function as water and nutrient storage organs. wikipedia.org The presence of this compound and other stilbenoids in these plants suggests they serve a functional role for the organism, likely related to defense.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Pholidota yunnanensisOrchidaceaeWhole Plant vulcanchem.comresearchgate.netzfin.orgcapes.gov.brebi.ac.uk
Cyrtopodium glutiniferumOrchidaceaePseudobulbs researchgate.net
Coelogyne paniculataOrchidaceaeNot specified researchgate.net
Maxillaria pictaOrchidaceaeNot specified scielo.br

Environmental Fate and Degradation Pathways of this compound

Specific studies on the environmental fate and degradation pathways of this compound are limited. However, by examining the behavior of the broader class of stilbenoids, it is possible to infer its likely environmental persistence and breakdown mechanisms.

Stilbenoids, in general, can be sensitive to environmental factors such as light and heat, which can lead to their degradation. nih.gov For example, resveratrol (B1683913), a well-known stilbenoid, can undergo trans-to-cis isomerization when exposed to ultraviolet light. nih.gov Such abiotic degradation processes could potentially affect the stability of this compound in the environment upon its release from decaying plant matter. The degradation of stilbenoids in grapevine cane extract when exposed to UV light has been observed, with stability being dependent on the specific chemical structure. researchgate.net

Biotic degradation is another significant pathway for the breakdown of stilbenoids in the environment. Soil microorganisms play a crucial role in the biodegradation of these compounds. asm.org Studies on pterostilbene (B91288), a stilbenoid structurally related to this compound, have shown that it can be biodegraded by soil bacteria. asm.org Specifically, a strain of Sphingobium sp. isolated from the rhizosphere of peanut plants has been shown to degrade pterostilbene. asm.org Research has also indicated that bacteria capable of degrading resveratrol and pterostilbene are enriched in the rhizosphere and tissues of peanut plants, suggesting that these bacteria play a role in the turnover of these plant-produced compounds in the soil. asm.org It is plausible that similar microbial degradation pathways exist for this compound, involving cleavage of the stilbene (B7821643) core structure by soil and rhizosphere-associated bacteria. The degradation of allelochemicals in the soil is a critical factor in their environmental persistence and ecological impact. mdpi.com

Table 2: Potential Degradation Pathways for Stilbenoids (and by extension, this compound)

Degradation TypeMechanismInfluencing FactorsPotential OutcomeReference(s)
AbioticPhotodegradation (e.g., isomerization)Light (UV), HeatAlteration of chemical structure, loss of biological activity nih.govresearchgate.net
BioticMicrobial BiodegradationSoil microorganisms (e.g., Sphingobium sp.), Rhizosphere bacteriaBreakdown of the stilbene scaffold asm.org

Role of this compound in Inter-species Chemical Ecology

The production of this compound by orchids is likely a component of the plant's chemical defense strategy. Stilbenoids are well-documented as phytoalexins, which are antimicrobial and often anti-herbivore compounds produced by plants in response to stress, including pathogen attack and herbivory. researchgate.netnih.govresearchgate.netrsc.org

The role of these compounds in chemical ecology can be multifaceted:

Antimicrobial and Antifungal Activity: Stilbenoids are known to be synthesized by plants as a defense against pathogens. nih.gov Their presence in plant tissues can inhibit the growth of invading fungi and bacteria. nih.govacs.org For example, some methylated stilbenoids have shown significant inhibitory activity against the mycelial growth of Pyricularia oryzae, the rice blast pathogen. acs.org This suggests that this compound could contribute to the resistance of orchids to microbial diseases.

Defense Against Herbivores: Phenolic compounds, including stilbenoids, can act as feeding deterrents or toxins to insect herbivores. slu.se The production of these specialized metabolites can make the plant less palatable or even harmful to insects that attempt to feed on it. scienceopen.comnih.gov The release of such compounds upon tissue damage is a common plant defense mechanism. nih.gov

Allelopathic Interactions: Allelochemicals are compounds released by one plant that can affect the growth and development of neighboring plants. researchgate.netnih.gov While there is no specific research on the allelopathic activity of this compound, other stilbenoids and phenolic compounds are known to have such effects. plantprotection.pl These interactions can influence plant community structure by inhibiting the germination and growth of competing plant species. nih.gov The action of allelochemicals can be detected at various levels, from molecular to ecological, affecting processes like photosynthesis and nutrient uptake in target plants. researchgate.net

Signaling in Multi-trophic Interactions: Plants can release volatile compounds upon herbivory that attract predators or parasitoids of the herbivores, an indirect defense mechanism. slu.sescienceopen.com While the volatility of this compound is not documented, the broader chemical changes in a plant under attack, which would include the production of stilbenoids, are part of the complex signaling network that mediates interactions between plants, herbivores, and their natural enemies. nih.govnih.gov Furthermore, there is evidence that chemical signals produced by plants in response to herbivores can be transmitted to other plants through shared below-ground fungal networks. nih.gov

In essence, this compound, as a stilbenoid, likely functions as a defensive allelochemical, contributing to the orchid's ability to withstand pressure from pathogens and herbivores in its natural environment.

Table 3: Potential Roles of this compound in Chemical Ecology

Ecological RoleMechanism of ActionTarget OrganismsReference(s)
Antimicrobial Defense Inhibition of microbial growthFungi, Bacteria nih.govresearchgate.netacs.org
Anti-herbivore Defense Feeding deterrence, ToxicityInsect herbivores slu.sescienceopen.comnih.gov
Allelopathy Inhibition of germination and growthCompeting plants researchgate.netnih.govplantprotection.pl
Multi-trophic Signaling Component of plant's chemical response to attackHerbivores, Predators, Parasitoids, Neighboring plants scienceopen.comnih.govnih.gov

Future Directions and Emerging Research Avenues for Phoyunbene D

Translational Research Opportunities for Phoyunbene D (Pre-clinical, conceptual)

The journey of a natural compound from laboratory discovery to clinical application is a long and complex process, but preclinical and conceptual studies on this compound and its analogs suggest significant translational potential. A notable example is the research on a closely related analog, Phoyunbene B, which has demonstrated potent anticancer properties.

In a preclinical study, Phoyunbene B was found to be more effective than resveratrol (B1683913) in inhibiting the growth of HepG2 hepatocellular carcinoma cells. The compound induced G2/M cell cycle arrest and apoptosis, key mechanisms for controlling cancer cell proliferation. researchgate.net Specifically, Phoyunbene B was shown to up-regulate cyclinB1 and Bax, while down-regulating Bcl-2, indicating a multi-pronged attack on cancer cell survival pathways. researchgate.net This strong growth inhibitory activity, with an IC50 of 37.1 μM compared to resveratrol's 80.3 μM, underscores the potential of this compound and its analogs as leads for novel cancer chemotherapeutics. researchgate.net

The neuroprotective and anti-inflammatory effects of stilbenoids, in general, are well-documented, suggesting that this compound could also be a valuable candidate for neurological and inflammatory disorders. researchgate.netnih.gov Future preclinical research should focus on in vivo animal models to evaluate the efficacy of this compound in conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammatory diseases. nih.govnih.govnih.gov These studies would be crucial in establishing a solid foundation for its eventual translation into clinical trials.

Table 1: Preclinical Anticancer Activity of Phoyunbene B

Compound Cell Line Key Findings Reference
  • Induces G2/M cell cycle arrest
  • Promotes apoptosis through modulation of Bcl-2 and Bax | researchgate.net |
  • Challenges and Limitations in this compound Research

    Despite its promising biological activities, research on this compound is hampered by several challenges and limitations that are common to many natural stilbenoids. A primary obstacle is the low bioavailability of these compounds. sciopen.com Stilbenes are often poorly soluble in water and can be rapidly metabolized in the body, which limits their systemic exposure and therapeutic efficacy. The presence of methoxy (B1213986) and hydroxyl groups in this compound can influence its lipophilicity and metabolic stability, which in turn affects its bioavailability. nih.govnih.gov

    The chemical synthesis of complex, polyfunctionalized stilbenes like this compound also presents a significant challenge. rsc.org Achieving specific substitution patterns on the aromatic rings often requires multi-step synthetic routes with protection and deprotection strategies, which can be inefficient and low-yielding. researchgate.net Furthermore, the purification and characterization of these compounds can be difficult due to their structural complexity and potential for isomerization. acs.org

    Another limitation is the often incomplete understanding of their precise mechanisms of action. While a compound may show promising activity in a cell-based assay, elucidating the specific molecular targets and pathways it modulates requires extensive and often complex experimental work. This is a critical step for rational drug development and for predicting potential off-target effects.

    Integration of Multi-omics Data in this compound Mechanistic Studies

    To overcome the challenge of elucidating the complex mechanisms of action of this compound, the integration of multi-omics data presents a powerful and necessary future direction. To date, no specific multi-omics studies on this compound have been published, highlighting a significant gap and opportunity in the research landscape. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic and unbiased view of the cellular response to a compound. nih.govnih.govmdpi.com

    By analyzing changes across these different biological layers simultaneously, researchers can identify novel drug targets, uncover unexpected mechanisms of action, and discover biomarkers for predicting treatment response. thermofisher.comqub.ac.uk For a natural product like this compound, a multi-omics approach could reveal how it modulates complex signaling networks involved in diseases like cancer or neuroinflammation, moving beyond a single-target-single-disease paradigm. nih.gov The application of these advanced analytical techniques will be crucial for accelerating the translation of this compound from a promising natural product into a clinically relevant therapeutic agent.

    Development of Novel Synthetic Strategies for this compound and its Analogs

    The development of efficient and versatile synthetic strategies is crucial for advancing the research and therapeutic application of this compound and for creating novel analogs with improved properties. While a specific total synthesis of this compound has not been prominently reported, the synthesis of polyfunctionalized stilbenes is an active area of chemical research. nih.govnih.gov

    Classical methods for stilbene (B7821643) synthesis, such as the Wittig and Heck reactions, provide foundational routes to the core stilbene scaffold. researchgate.netacs.org However, these methods often require optimization to handle the multiple hydroxyl and methoxy groups present in this compound and to control the stereochemistry of the double bond. nih.govcdnsciencepub.com

    Future synthetic efforts should focus on developing novel methodologies that allow for the late-stage functionalization of the stilbene core. This would enable the rapid generation of a library of this compound analogs with diverse substitution patterns. Such a library would be invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. For instance, strategic modification of the hydroxyl and methoxy groups could lead to analogs with enhanced bioavailability and metabolic stability. nih.gov

    Table 2: Common Synthetic Reactions for Stilbene Scaffolds

    Reaction Description Key Features
  • Can be adapted for stereoselective synthesis of E or Z isomers. | | Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | - Forms C-C bonds under relatively mild conditions.
  • Tolerant of many functional groups. |
  • Exploration of Unconventional Biological Activities of this compound

    While the anticancer, anti-inflammatory, and neuroprotective properties of stilbenoids are relatively well-explored, future research should also investigate less conventional biological activities of this compound. The diverse chemical structure of stilbenoids suggests that they may interact with a wide range of biological targets and pathways. researchgate.netnih.gov

    One emerging area of interest is the antiviral activity of polyphenolic compounds. mdpi.commdpi.com Given the structural similarities to other bioactive natural products, this compound could be screened against a panel of viruses to identify any potential inhibitory effects. For example, some stilbene derivatives have shown activity against SARS coronavirus by inhibiting viral replication. nih.gov

    Another area for exploration is the effect of this compound on metabolic disorders. nih.govnih.gov Metabolic syndrome is a complex condition involving multiple factors, and compounds that can modulate various pathways simultaneously are of great interest. Preclinical studies could investigate whether this compound can improve insulin sensitivity, reduce lipid accumulation, or ameliorate other aspects of metabolic dysregulation. researchgate.netresearchgate.net Exploring these unconventional activities could uncover novel therapeutic applications for this compound and expand its potential impact on human health.

    Q & A

    Q. What are the established synthetic pathways for Phoyunbene D, and how can researchers optimize yield and purity?

    this compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. To optimize yield:

    • Design controlled experiments : Vary catalysts (e.g., palladium vs. nickel), solvents (polar vs. nonpolar), and temperatures in a factorial design .
    • Purity assessment : Use HPLC or GC-MS to quantify impurities and adjust recrystallization protocols .
    • Replication : Validate reproducibility across independent labs to confirm protocol robustness .

    Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify functional groups and stereochemistry. Compare peaks with computational simulations (e.g., DFT) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. Cross-validate with synthetic intermediates .
    • Infrared (IR) Spectroscopy : Identify key bonds (e.g., carbonyl groups) and rule out degradation products .

    Q. How should researchers design in vitro assays to assess this compound’s bioactivity?

    • Dose-response curves : Test logarithmic concentrations (e.g., 1 nM–100 µM) to determine EC50_{50}/IC50_{50} values .
    • Control groups : Include vehicle controls and reference compounds (e.g., known inhibitors) to validate assay specificity .
    • Replicate experiments : Perform triplicate runs with blinded data analysis to minimize bias .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s mechanism of action be resolved?

    • Meta-analysis : Systematically review existing studies to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .
    • Orthogonal validation : Use CRISPR-based gene editing or siRNA knockdown to confirm target engagement .
    • Data triangulation : Combine biochemical assays (e.g., SPR for binding affinity) with computational docking studies .

    Q. What strategies are recommended for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

    • In vivo models : Administer this compound to rodents at staggered doses, collect plasma/tissue samples, and quantify via LC-MS/MS .
    • Compartmental modeling : Use software like NONMEM to correlate exposure levels with biomarker responses (e.g., enzyme inhibition) .
    • Interspecies scaling : Compare metabolic clearance rates between human hepatocytes and animal models to predict clinical efficacy .

    Q. How can researchers address discrepancies in this compound’s toxicity profiles across studies?

    • Dose-range refinement : Conduct subchronic toxicity studies (28-day exposure) with histopathological endpoints .
    • Mechanistic toxicology : Apply transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress markers) .
    • Ethical replication : Independent labs should reproduce findings under standardized OECD guidelines to confirm reproducibility .

    Q. What computational approaches are effective for predicting this compound’s interactions with non-target proteins?

    • Molecular dynamics simulations : Simulate binding stability over 100+ ns trajectories using AMBER or GROMACS .
    • Network pharmacology : Map this compound’s putative targets onto protein interaction networks (e.g., STRING DB) to identify secondary pathways .
    • Machine learning : Train models on chemical descriptors (e.g., QSAR) to predict polypharmacology risks .

    Methodological Best Practices

    • Data reporting : Adhere to CONSORT guidelines for in vivo studies and STROBE for observational data .
    • Conflict resolution : Predefine criteria for excluding outliers (e.g., Grubbs’ test) to maintain analytical rigor .
    • Ethical compliance : Obtain institutional approval for animal/human studies and document informed consent protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.